N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide
Overview
Description
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide, also known as BZT-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BZT-1 is a member of the thiadiazole family of compounds, which have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.
Scientific Research Applications
Anticancer Research
N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]benzamide derivatives have been extensively researched for their potential anticancer properties. A study by Tiwari et al. (2017) synthesized novel compounds with thiadiazole and benzamide groups, evaluating their in vitro anticancer activity against various cancer cell lines. These compounds showed promising results, with some exhibiting comparable activity to the standard drug Adriamycin (Tiwari et al., 2017). Similarly, Hamama et al. (2013) synthesized thiadiazole derivatives, assessing their antitumor potential and antioxidant properties (Hamama et al., 2013).
Antibacterial and Antifungal Applications
The antibacterial and antifungal properties of thiadiazole derivatives have been a significant focus. Patel et al. (2015) synthesized heterocyclic compounds with benzamide derivatives, showcasing their activity against various bacteria and fungi (Patel et al., 2015). Another study by Foroumadi et al. (2005) evaluated the antibacterial activity of similar derivatives against Gram-positive and Gram-negative microorganisms, finding some derivatives to be highly effective (Foroumadi et al., 2005).
Photophysical and Electrical Properties
The photophysical properties of this compound and its derivatives are also of interest. Zhang et al. (2017) studied the fluorescence characteristics of these compounds, observing promising photophysical properties such as large Stokes shift and solid-state fluorescence (Zhang et al., 2017). Additionally, El-Menyawy et al. (2014) explored the AC electrical conductivity and dielectric properties of similar compounds, revealing their potential in electrical applications (El-Menyawy et al., 2014).
Insecticidal and Nematocidal Activity
Research has also been conducted on the insecticidal and nematocidal properties of these compounds. Mohamed et al. (2020) synthesized derivatives showing significant insecticidal activity against cotton leaf worm (Mohamed et al., 2020). Liu et al. (2022) evaluated the nematocidal activities of oxadiazole derivatives containing a thiadiazole amide group, identifying compounds with promising activity against Bursaphelenchus xylophilus (Liu et al., 2022).
properties
IUPAC Name |
N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c20-14(13-9-5-2-6-10-13)17-15-18-19-16(22-15)21-11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUYLUYGUIIBEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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